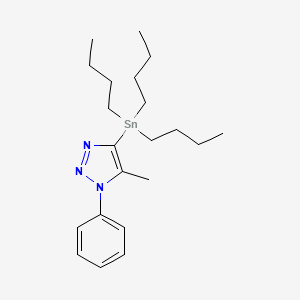

5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-メチル-1-フェニル-4-(トリブチルスタンニル)-1H-1,2,3-トリアゾールは、3つの窒素原子を含む5員環の複素環式化合物であるトリアゾール類に属する化合物です。

製法

合成経路と反応条件

5-メチル-1-フェニル-4-(トリブチルスタンニル)-1H-1,2,3-トリアゾールの合成は、一般的に、アジ化物とアルキンとの環状付加反応(ヒュースゲン環状付加反応として知られる)を伴います。この反応は、多くの場合、銅(I)またはルテニウム(II)錯体によって触媒されます。 反応条件は一般的に、ジメチルスルホキシド (DMSO)またはテトラヒドロフラン (THF) などの溶媒の使用と、室温から100°Cまでの温度範囲が含まれます .

工業的製法

この化合物の工業的製法は、文献ではあまりよく記載されていません。 一般的なアプローチは、実験室規模の合成法を拡大し、より高い収率を得るために反応条件を最適化し、再結晶またはクロマトグラフィーなどの技術によって最終生成物の純度を確保することです。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) or ruthenium(II) complexes. The reaction conditions generally include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

化学反応の分析

反応の種類

5-メチル-1-フェニル-4-(トリブチルスタンニル)-1H-1,2,3-トリアゾールは、さまざまな化学反応を起こす可能性があります。これらには以下が含まれます。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用いて行うことができます。

一般的な試薬と条件

酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。

還元: エーテル中の水素化リチウムアルミニウムまたはメタノール中の水素化ホウ素ナトリウム。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はトリアゾールオキシドを生じさせる可能性があり、還元はトリアゾールヒドリドを生じさせる可能性があります。 置換反応は、さまざまな官能基を持つさまざまなトリアゾール誘導体をもたらす可能性があります .

科学的研究の応用

5-メチル-1-フェニル-4-(トリブチルスタンニル)-1H-1,2,3-トリアゾールは、いくつかの科学研究で応用されています。これらには以下が含まれます。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されています。

生物学: 抗菌性または抗癌性などの生物活性化合物の可能性について調査されています。

医学: 特に酵素阻害剤または受容体モジュレーターの設計における創薬における可能性のある用途について検討されています。

作用機序

5-メチル-1-フェニル-4-(トリブチルスタンニル)-1H-1,2,3-トリアゾールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、金属イオンと安定な錯体を形成することができ、その錯体は次に生体分子と相互作用することができます。関与する正確な経路は、特定の用途と標的分子によって異なります。

類似の化合物との比較

類似の化合物

5-メチル-1-フェニル-1H-1,2,3-トリアゾール: トリブチルスタンニル基を欠いており、特定の化学反応では用途が限られます。

4-フェニル-1H-1,2,3-トリアゾール: 構造は似ていますが、メチル基とトリブチルスタンニル基がなく、反応性と用途が異なります。

1-フェニル-1H-1,2,3-トリアゾール: 置換基が異なる関連化合物であり、化学的および生物学的特性が異なります。

独自性

5-メチル-1-フェニル-4-(トリブチルスタンニル)-1H-1,2,3-トリアゾールにおけるトリブチルスタンニル基の存在は、他のトリアゾールとは異なる特徴です。この基は化合物の反応性を高め、さまざまな化学修飾と用途が可能になります。さらに、トリブチルスタンニル基は、さまざまな反応における保護基または脱離基として作用することができ、化合物の汎用性をさらに高めます。

類似化合物との比較

Similar Compounds

5-Methyl-1-phenyl-1H-1,2,3-triazole: Lacks the tributylstannyl group, making it less versatile in certain chemical reactions.

4-Phenyl-1H-1,2,3-triazole: Similar structure but without the methyl and tributylstannyl groups, affecting its reactivity and applications.

1-Phenyl-1H-1,2,3-triazole: Another related compound with different substituents, leading to variations in its chemical and biological properties.

Uniqueness

The presence of the tributylstannyl group in 5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole makes it unique compared to other triazoles. This group enhances the compound’s reactivity, allowing for a wider range of chemical modifications and applications. Additionally, the tributylstannyl group can act as a protective group or a leaving group in various reactions, further increasing the compound’s versatility.

特性

CAS番号 |

864866-15-9 |

|---|---|

分子式 |

C21H35N3Sn |

分子量 |

448.2 g/mol |

IUPAC名 |

tributyl-(5-methyl-1-phenyltriazol-4-yl)stannane |

InChI |

InChI=1S/C9H8N3.3C4H9.Sn/c1-8-7-10-11-12(8)9-5-3-2-4-6-9;3*1-3-4-2;/h2-6H,1H3;3*1,3-4H2,2H3; |

InChIキー |

NDWVWKLNEWVKCK-UHFFFAOYSA-N |

正規SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(N(N=N1)C2=CC=CC=C2)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

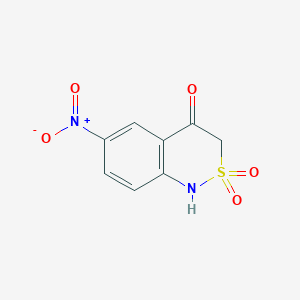

![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)

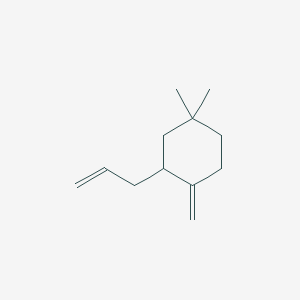

![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)

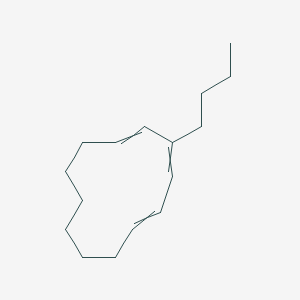

![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)

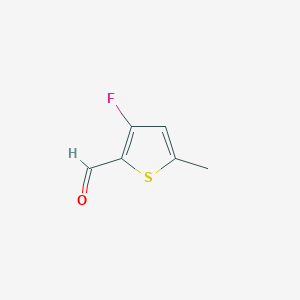

![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)